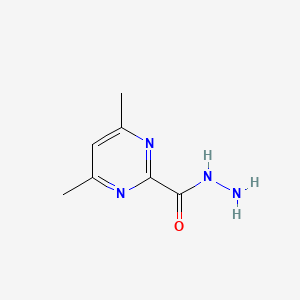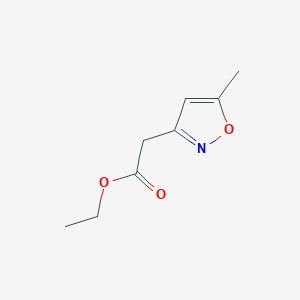![molecular formula C16H16N2O B3274080 6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde CAS No. 601514-64-1](/img/structure/B3274080.png)
6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde
Übersicht
Beschreibung
“6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde” is a chemical compound with the molecular formula C16H16N2O . It belongs to the class of heterocyclic compounds known as naphthyridines .
Synthesis Analysis
The synthesis of naphthyridine derivatives often involves strategies such as nucleophilic aromatic substitution and elimination reactions . The synthesis of tetrahydro-1,5-naphthyridines can rely on efficient double Sonogashira reactions followed by Chichibabin cyclizations .Molecular Structure Analysis
The molecular structure of “6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde” consists of a naphthyridine core, which is a fused system of two pyridine rings . The benzyl group is attached at the 6-position, and a carbaldehyde group is attached at the 1-position .Chemical Reactions Analysis
Naphthyridine derivatives, including “6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde”, can undergo various chemical reactions. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde” include a molecular weight of 252.31, and a predicted density of 1.198±0.06 g/cm3. The boiling point is predicted to be 390.4±42.0 °C .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde:
Anticancer Applications
6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde has shown significant potential in anticancer research. Compounds with a naphthyridine core have been studied for their ability to inhibit cancer cell proliferation. The specific structure of this compound allows it to interact with various cellular targets, potentially leading to apoptosis (programmed cell death) in cancer cells .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. The presence of the naphthyridine ring system is known to enhance the antimicrobial activity against a range of bacterial and fungal pathogens. This makes it a promising candidate for developing new antibiotics .
Anti-inflammatory Properties
Research has indicated that 6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde may possess anti-inflammatory effects. This is particularly relevant in the treatment of chronic inflammatory diseases, where the compound could help reduce inflammation and associated symptoms .
Antioxidant Activity
The compound has also been studied for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The naphthyridine core structure contributes to its ability to neutralize free radicals .
Anti-HIV Activity
6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde has been explored for its potential anti-HIV activity. Compounds with similar structures have shown the ability to inhibit the replication of the HIV virus, making them valuable in the development of new antiretroviral therapies .
Analgesic Effects
The compound has potential analgesic (pain-relieving) properties. Research into naphthyridine derivatives has shown that they can interact with pain pathways in the body, providing relief from various types of pain .
Agricultural Applications
In agriculture, this compound can be used as a pesticide or herbicide. Its antimicrobial and antifungal properties make it effective in protecting crops from various pathogens, thereby improving crop yield and quality .
Industrial Applications
Beyond biological applications, 6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde can be used in the synthesis of other complex organic compounds. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals, dyes, and other industrial chemicals .
Zukünftige Richtungen
Naphthyridine derivatives, including “6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde”, have significant importance in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring their potential therapeutic applications, optimizing their synthesis, and studying their reactivity and interactions with various biological targets.
Wirkmechanismus
Target of Action
It is known that 1,6-naphthyridine structural analogues have been found to inhibit lung cancer, renal carcinoma, colon cancer, and melanoma . They also act as nonsteroidal antagonists of mineralocorticoid receptor (MR) and antagonists to the receptor tyrosine kinase mesenchymal epithelial transition (MET) factor in PC3 cells .
Mode of Action
It is known that 1,6-naphthyridines interact with their targets to exert a variety of pharmacological effects, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Biochemical Pathways
1,6-naphthyridines are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
1,6-naphthyridines are known to have a variety of pharmacological effects, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Eigenschaften
IUPAC Name |
6-benzyl-7,8-dihydro-5H-2,6-naphthyridine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-12-16-15-7-9-18(11-14(15)6-8-17-16)10-13-4-2-1-3-5-13/h1-6,8,12H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBELTANFXRRMGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC=C2)C=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154216 | |
| Record name | 5,6,7,8-Tetrahydro-6-(phenylmethyl)-2,6-naphthyridine-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde | |
CAS RN |
601514-64-1 | |
| Record name | 5,6,7,8-Tetrahydro-6-(phenylmethyl)-2,6-naphthyridine-1-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=601514-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-6-(phenylmethyl)-2,6-naphthyridine-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[2-[2-[2-[(4-methylphenyl)sulfonylamino]ethoxy]ethoxy]ethyl]benzenesulfonamide](/img/structure/B3273998.png)

![9-Phenyl-7H-benzo[c]carbazole](/img/structure/B3274017.png)

![3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3274048.png)
![2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol](/img/structure/B3274051.png)







